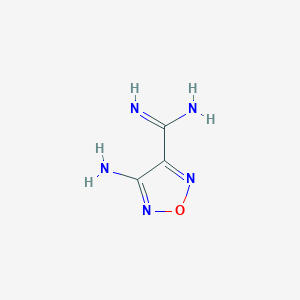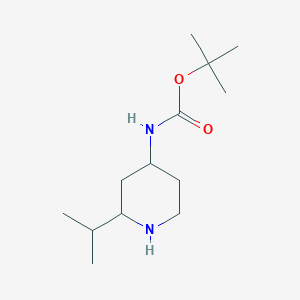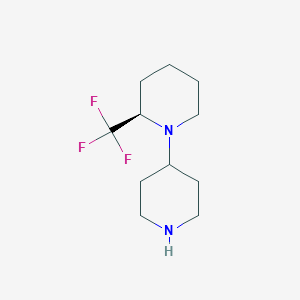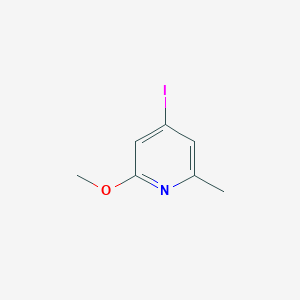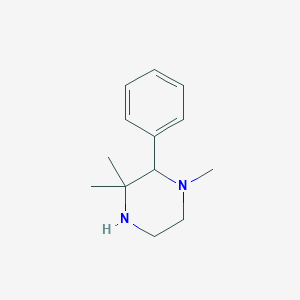
1,3,3-Trimethyl-2-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups and a phenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection steps yield the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of starting materials, reagents, and reaction conditions is crucial to achieve efficient production. Commonly, the reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学的研究の応用
1,3,3-Trimethyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biological probe to study enzyme activities and receptor interactions.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical drugs.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylpiperazine: Similar in structure but with one less methyl group.
3-Methyl-1-phenylpiperazine: Similar but with different methyl group positioning.
1,2,2-Trimethyl-3-phenylpiperidine: A related compound with a piperidine ring instead of a piperazine ring.
Uniqueness
1,3,3-Trimethyl-2-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group on the piperazine ring influences its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-phenylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-13(2)12(15(3)10-9-14-13)11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3 |
InChIキー |
LNASDQCSICXYNG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(CCN1)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
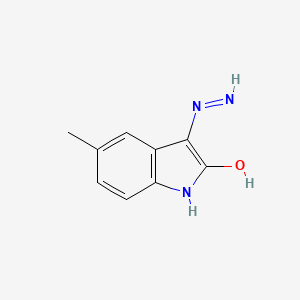
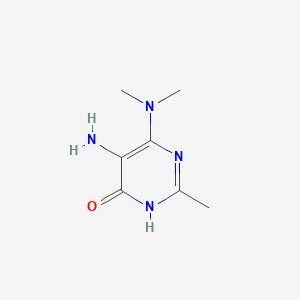
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
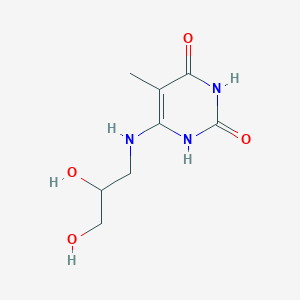
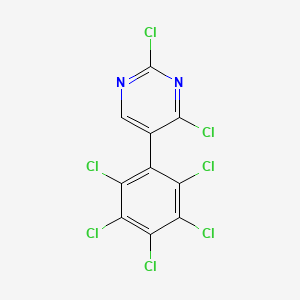

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
